Thiamethoxam

Description

IUPAC Nomenclature and Structural Formula Analysis

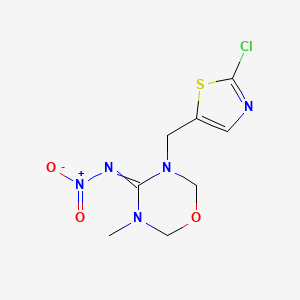

Thiamethoxam, systematically named (EZ)-3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine , belongs to the neonicotinoid class of insecticides. Its molecular formula is C₈H₁₀ClN₅O₃S , with a molecular weight of 291.71 g/mol . The structural backbone consists of a 1,3,5-oxadiazinan-4-ylidene ring system substituted with a nitroimine group (–N–NO₂), a methyl group (–CH₃), and a 2-chlorothiazol-5-ylmethyl moiety.

The canonical SMILES notation for this compound is CN1COCN(Cc2cnc(Cl)s2)C1=NN+[O-] , reflecting the connectivity of the oxadiazine ring, nitroimine functionality, and thiazole substituent. The InChIKey identifier, NWWZPOKUUAIXIW-UHFFFAOYSA-N , further encodes its stereochemical and structural uniqueness.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClN₅O₃S |

| Molecular Weight | 291.71 g/mol |

| SMILES | CN1COCN(Cc2cnc(Cl)s2)C1=NN+[O-] |

| InChIKey | NWWZPOKUUAIXIW-UHFFFAOYSA-N |

Isomeric Configuration (E/Z Isomerism) and Tautomeric Forms

This compound exhibits E/Z isomerism due to the presence of a C=N double bond in its oxadiazinan-4-ylidene core. The E-isomer (trans configuration) is thermodynamically favored under ambient conditions, with theoretical calculations predicting an E:Z ratio of 65:1 in aqueous environments. This preference arises from steric hindrance and intramolecular hydrogen bonding between the nitroimine group and the oxadiazine ring.

Tautomerism is limited in this compound due to the stability of the nitroimine tautomer over alternative forms. However, computational studies suggest that proton transfer between the nitroimine nitrogen and adjacent atoms could generate transient tautomers under specific conditions (e.g., acidic or basic media). For example, in aqueous solutions, the nitroimine group may tautomerize to a nitroamine form, though this is not observed in crystalline states.

Crystallographic Properties and 3D Conformational Studies

X-ray diffraction (XRD) analyses reveal that this compound crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 8.56 Å, c = 15.23 Å, β = 105.4° . The crystal structure features intermolecular hydrogen bonds between the nitroimine oxygen and methylene hydrogens of adjacent molecules, stabilizing the lattice. The planar thiazole ring and non-planar oxadiazine ring adopt a twisted conformation , with a dihedral angle of 27.5° between the two heterocycles.

Density Functional Theory (DFT) studies corroborate experimental findings, showing that the lowest-energy conformation in the gas phase aligns with the crystallographically observed structure. Key bond lengths include C–N (1.34 Å) in the nitroimine group and C–Cl (1.71 Å) in the thiazole ring, consistent with typical covalent bonding.

| Crystallographic Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.34 Å, b = 8.56 Å, c = 15.23 Å, β = 105.4° |

| Dihedral angle (thiazole-oxadiazine) | 27.5° |

| Hydrogen bond length (O···H) | 2.12 Å |

Properties

IUPAC Name |

(NE)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWZPOKUUAIXIW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1COCN(/C1=N/[N+](=O)[O-])CC2=CN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L), In water, 4.1X10+3 mg/L at 25 °C | |

| Record name | Thiamethoxam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.57 at 20 °C | |

| Record name | Thiamethoxam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C | |

| Record name | Thiamethoxam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline powder, Light brown granules | |

CAS No. |

153719-23-4 | |

| Record name | Thiamethoxam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153719234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thiamethoxam (ISO); 3-(2-chloro-thiazol-5-ylmethyl)-5-methyl[1,3,5]oxadiazinan-4-ylidene-N-nitroamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4H-1,3,5-Oxadiazin-4-imine, 3-[(2-chloro-5-thiazolyl)methyl]tetrahydro-5-methyl-N-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMETHOXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/747IC8B487 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thiamethoxam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139.1 °C | |

| Record name | Thiamethoxam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Synthetic Routes to Thiamethoxam

Core Reaction Mechanism

This compound is synthesized via the nucleophilic substitution reaction between 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (Intermediate A) and 2-chloro-5-chloromethylthiazole (Intermediate B). This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, facilitated by phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA) and inorganic bases such as potassium carbonate. The general reaction scheme is:

$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow[\text{TEBA, K}2\text{CO}3]{\text{DMF, 65°C}} \text{this compound} + \text{Byproducts}

$$

Optimal conditions yield 85–92% purity before crystallization.

Intermediate Synthesis

Preparation of 3-Methyl-N-Nitro-1,3,5-Oxadiazinan-4-Imine

This intermediate is synthesized through the nitration of 3-methyl-1,3,5-oxadiazinan-4-amine using nitric acid-sulfuric acid mixtures. Recent patents highlight a two-step process involving cyclization of methylamine with glyoxal, followed by nitration at 0–5°C to prevent decomposition.

Synthesis of 2-Chloro-5-Chloromethylthiazole

Produced via chlorination of 2-methylthiazole using thionyl chloride or phosphorus pentachloride. Industrial protocols employ continuous-flow reactors to enhance safety and yield (78–84%).

Crystallization and Purification Strategies

Solvent Systems for Polymorph Control

Crystallization solvents critically influence this compound’s stability and photolytic resistance. Patent EP3480196A1 identifies C1–C4 alcohols (e.g., methanol, ethanol) and alkyl-substituted benzenes (e.g., toluene, xylene) as optimal for producing Form A crystals. Key parameters include:

| Parameter | Optimal Range | Impact on Crystallization |

|---|---|---|

| Temperature | 0–15°C | Reduces Ostwald ripening |

| Cooling Rate | 0.5–1.0°C/min | Minimizes amorphous content |

| Seed Crystal Loading | 0.1–0.5% w/w | Ensures phase purity >99% |

Industrial-Scale Manufacturing Processes

Batch Reactor Protocols

A 1000 L enamel reactor process detailed in EP3480196A1 combines 47.5 kg Intermediate A and 50 kg Intermediate B in 350 kg DMF. After adding 82 kg K₂CO₃ and 1 kg TEBA, the mixture reacts at 65°C for 4–5 hours. Post-reaction workup includes aqueous extraction (pH 6–7) and dichloromethane washing, yielding 89.3 kg crude product.

Continuous Manufacturing Innovations

Patent WO2015180585A1 discloses a microreactor system that reduces reaction time to 30 minutes via intensified mass transfer. Key advantages include:

Analytical Characterization of this compound

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .

Common Reagents and Conditions:

Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Oxidation: It can be oxidized using strong oxidizing agents.

Major Products Formed: The major degradation products of this compound include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .

Scientific Research Applications

Mechanism of Action

Thiamethoxam exerts its insecticidal effects by selectively inhibiting the nicotinic acetylcholine receptors in the central nervous system of insects. This inhibition disrupts the normal conduction of nerve impulses, leading to paralysis and eventual death of the pests. The compound binds to these receptors with high affinity, making it highly effective against a broad range of insect species.

Comparison with Similar Compounds

Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:

Clothianidin: Structurally similar to this compound, but with different solubility and partition coefficients.

Imidacloprid: One of the first neonicotinoids introduced, it has a different binding affinity and spectrum of activity compared to this compound.

Acetamiprid: Another neonicotinoid with a different chemical structure and mode of action, used for controlling different types of pests.

This compound’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .

Biological Activity

Thiamethoxam (TMX) is a second-generation neonicotinoid insecticide known for its potent insecticidal properties against a wide range of agricultural pests. This comprehensive examination focuses on the biological activity of TMX, including its toxicological effects, mechanisms of action, and implications for both non-target organisms and human health.

This compound acts primarily as a neurotoxin by binding to nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system. This mechanism results in paralysis and death in susceptible species. The compound is considered a systemic insecticide, meaning it can be absorbed and translocated within plants, providing protection against pests that feed on treated vegetation.

Hematological and Biochemical Impact

Recent studies have highlighted the adverse effects of TMX on hematological parameters and organ function. In a study involving male mice, TMX administration resulted in significant alterations in blood profiles, including:

- Increased liver and kidney weights : Relative liver weight increased from 3.32 g (control) to 3.42 g (TMX-treated), while kidney weight rose from 1.57 g to 1.63 g.

- Altered biochemical markers : Significant changes were observed in serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), and creatinine, indicating liver and kidney dysfunction .

The study also noted an increase in malondialdehyde (MDA) levels, a marker of oxidative stress, alongside decreased antioxidant enzyme activities .

Case Studies on Acute Toxicity

A notable case involved a 60-year-old farmer who ingested TMX deliberately. Initially asymptomatic, he later developed acute kidney injury characterized by oliguria and acute tubular necrosis. This case underscores the potential for severe health impacts following exposure to high doses of TMX .

Transgenerational Effects on Non-target Species

Research has demonstrated that TMX not only affects directly exposed organisms but also has transgenerational impacts. For instance, exposure to TMX significantly reduced fecundity and longevity in the progeny of Riptortus pedestris, indicating potential long-term ecological consequences . Key findings include:

| Parameter | Control Group | TMX Treatment |

|---|---|---|

| Adult Longevity | 30 days | 20 days |

| Net Reproductive Rate | 1.5 | 0.5 |

| Population Trend Index | Stable | Declining |

Sublethal Effects on Insect Populations

Sublethal concentrations of TMX have been shown to inhibit population growth rates in various insect species by enhancing detoxification enzyme activities while simultaneously impairing reproductive success . The implications for pest management strategies are significant, as sublethal exposure may lead to resistance development over time.

Environmental Impact

This compound has been detected in various environmental matrices, raising concerns about its impact on non-target species and ecosystems. Studies have reported detectable levels of TMX in aquatic environments, which can affect aquatic organisms through biomarker responses such as DNA damage and oxidative stress .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting thiamethoxam residues in plant and environmental samples, and how do their recovery rates and precision compare?

- Methodology :

- HPLC-based extraction : Optimize mobile phase composition (e.g., acetonitrile/water) and column type (C18 reverse-phase) for simultaneous quantification. Validate using triplicate runs and report mean ± SD, ensuring recovery rates >80% and RSD <15% .

- Smartphone-based sensors : Use molecularly imprinted polymers (MIPs) for selective this compound binding. Validate via differential pulse voltammetry (DPV) with [Fe(CN)6]³⁻/⁴⁻ probes, testing recovery in spiked samples (e.g., 90–110% recovery) .

- Standard protocols : Follow EPA-approved residue analysis (e.g., GRM009.08A) for dust deposition trials, including sample homogenization and solvent extraction .

Q. How should experimental designs be structured to assess this compound's acute and chronic toxicity in non-target organisms?

- Methodology :

- Acute toxicity : Conduct 96-hour LC50 tests (e.g., in shrimp Litopenaeus vannamei) with logarithmic concentration gradients. Measure mortality, oxidative stress markers (e.g., SOD, CAT), and intestinal microbiota shifts via 16S rRNA sequencing .

- Chronic toxicity : Use 28-day dietary exposure studies (e.g., in rodents) with endpoints like liver histopathology, plasma cholesterol levels, and cell replication rates. Employ randomized block designs for field trials to account for environmental variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound toxicity data, such as discrepancies between laboratory and field study outcomes?

- Methodology :

- Statistical reconciliation : Apply confidence interval analysis to account for wide data ranges (e.g., Pilling et al.'s honeybee study, where non-significant results masked potential large effects) .

- Environmental normalization : Adjust laboratory-derived DT50 values (e.g., 7.1–92.3 days at 20°C) using field data on soil microbial activity, photolysis, and leaching rates to improve ecological relevance .

Q. What multi-omics approaches are effective in elucidating molecular mechanisms of this compound resistance in pests?

- Methodology :

- Transcriptomics/proteomics : Compare resistant vs. susceptible Bemisia tabaci strains via RNA-Seq and 2D gel electrophoresis. Focus on metabolic pathways (e.g., cytochrome P450 upregulation) and validate candidate genes (e.g., CYP6CX1) via qPCR and enzymatic assays (e.g., GST activity) .

- Data integration : Use KEGG pathway enrichment and gene ontology (GO) analysis to map differentially expressed genes/proteins to detoxification pathways (e.g., drug metabolism—cytochrome P450) .

Q. What statistical models are recommended for analyzing this compound's environmental persistence across heterogeneous ecosystems?

- Methodology :

- Censored data modeling : Apply Type I Tobit Bayesian Additive Regression Trees (TBART) to handle left-censored data (e.g., pollen concentrations below 0.05 ng/g). Include covariates like soil pH and organic matter .

- Species Sensitivity Distributions (SSDs) : Use EPA Appendix 2-5 data to model aquatic invertebrate responses, calculating HC5 (hazardous concentration for 5% of species) .

Q. How do species-specific metabolic differences impact the extrapolation of this compound toxicity data from rodents to humans?

- Methodology :

- Comparative toxicokinetics : Measure metabolite concentrations (e.g., CGA265307 and CGA330050) in mice, rats, and human liver microsomes. Use in vitro assays to confirm metabolic rate disparities (e.g., 140-fold lower metabolites in rats vs. mice) .

- Mode of Action (MOA) analysis : Link hepatic tumor formation in mice to sustained cell replication rates, absent in rats, to justify species-specific risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.